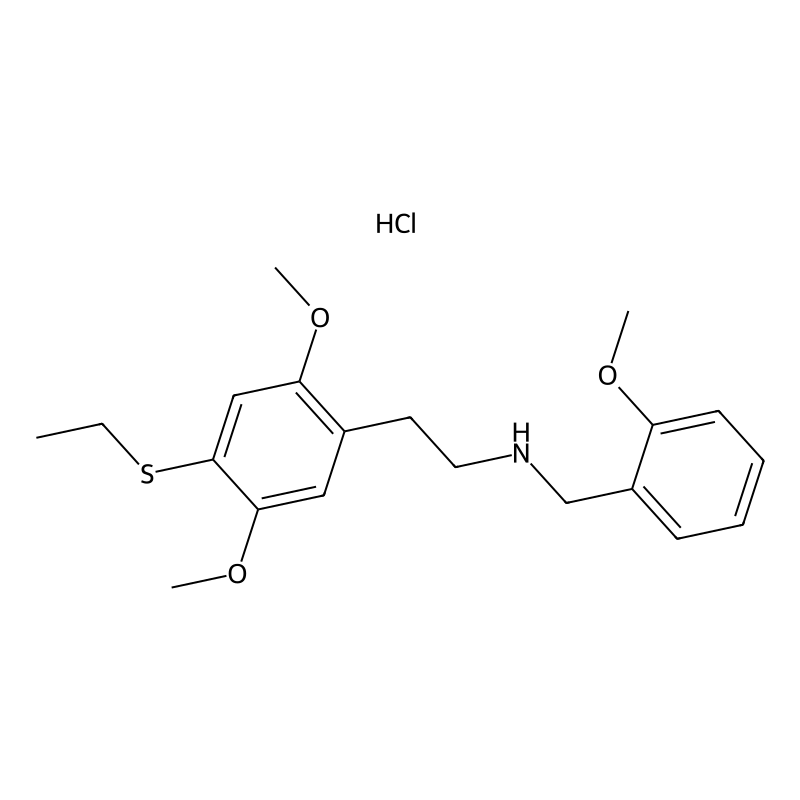25T2-NBOMe (hydrochloride)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
- Analytical Reference Standard: 25T2-NBOMe (hydrochloride) is primarily used as a reference material for analytical applications in research settings. These applications include forensic analysis and toxicology studies. The high purity (≥98%) of commercially available 25T2-NBOMe (hydrochloride) from reputable vendors ensures the accuracy of analysis in detecting the presence of the substance in biological samples or other materials [].
25T2-NBOMe (hydrochloride) is a synthetic compound belonging to the N-benzylphenethylamine class, specifically within the NBOMe family. It is characterized by its potent psychedelic properties, primarily acting as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. This compound is structurally similar to other members of the NBOMe series, which are known for their hallucinogenic effects and have gained attention in both research and recreational contexts.
The mechanism of action of 25T2-NBOMe is not fully understood but is believed to involve its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor []. These receptors are involved in mood, perception, and cognition. The NBOMe class of compounds are thought to act as agonists, mimicking the effects of serotonin and causing intense hallucinations [].
The chemical structure of 25T2-NBOMe includes a methoxybenzyl moiety and a dimethoxyphenethylamine backbone. Its synthesis typically involves several key reactions:
- Formation of the Base: The initial synthesis of 25T2-NBOMe begins with the preparation of 2,5-dimethoxybenzaldehyde, which is then subjected to reductive amination with an appropriate amine.
- Hydrochloride Salt Formation: The base form of 25T2-NBOMe is converted into its hydrochloride salt to enhance solubility and stability, often through acid-base neutralization reactions.
These reactions are critical for obtaining the desired pharmacological properties and ensuring the compound's stability for further study or application.
25T2-NBOMe exhibits significant biological activity, primarily through its interaction with serotonin receptors. It has been shown to activate the 5-HT2A receptor with high potency, leading to hallucinogenic effects similar to those of other psychedelics like lysergic acid diethylamide (LSD). Studies indicate that its effective concentration (EC50) values for receptor activation are often below 1 µM, making it a potent compound within its class .
Additionally, 25T2-NBOMe demonstrates a unique profile in terms of monoamine transporter inhibition, particularly affecting serotonin and norepinephrine transporters. This suggests potential implications for mood regulation and psychotropic effects .
The synthesis of 25T2-NBOMe typically follows these steps:
- Preparation of 2,5-Dimethoxybenzaldehyde: This is achieved by reacting 1,4-dimethoxybenzene with chlorosulfonic acid in dichloromethane.
- Reductive Amination: The aldehyde is then reacted with an amine in the presence of reducing agents like sodium borohydride to yield the desired amine product.
- Formation of Hydrochloride Salt: The final step involves crystallizing the compound as its hydrochloride salt to improve solubility and stability.
This multi-step synthesis allows for high yields and purity of the final product .
Several compounds share structural similarities with 25T2-NBOMe, including:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 25I-NBOMe | Iodine substitution | Highly potent psychedelic effects |
| 25C-NBOMe | Chlorine substitution | Moderate potency; used in some research |
| 25B-NBOMe | Bromine substitution | Known for strong hallucinogenic properties |
| 25D-NBOMe | Fluorine substitution | Exhibits different receptor binding profiles |
| 25E-NBOMe | Ethyl substitution | Variability in psychoactive effects |
While all these compounds share a common framework as N-benzylphenethylamines, their unique substituents (halogens or alkyl groups) contribute to their distinct pharmacological profiles and potencies. The presence of methoxy groups in 25T2-NBOMe enhances its receptor affinity compared to others in the series .








